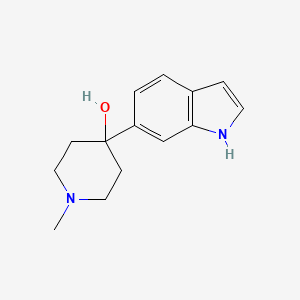

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

Description

Contextualization of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Chemical Biology Research

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous feature in a vast number of natural products and synthetic compounds with significant biological activities. nih.govopenmedicinalchemistryjournal.com Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor contribute to its versatility in molecular recognition. nih.gov Indole derivatives have been successfully developed as therapeutic agents in various areas, including as anti-inflammatory, anticancer, and antiviral agents. nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental building block in medicinal chemistry. nih.gov Its conformational flexibility and the basicity of the nitrogen atom allow for the creation of a wide array of derivatives with diverse pharmacological profiles. Piperidine-containing compounds are prevalent in numerous approved drugs, highlighting the scaffold's importance in the design of new therapeutic agents. nih.gov

Rationale for Academic Investigation of the 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol Chemical Compound

The academic investigation into this compound is predicated on the hypothesis that the combination of the indole and piperidine scaffolds within a single molecule could lead to novel biological activities. The specific arrangement of these two moieties, with the indole linked at the 6-position to a 4-hydroxypiperidine (B117109) core, presents a unique three-dimensional structure. The presence of a tertiary amine (the N-methylated piperidine) and a hydroxyl group at the C4 position of the piperidine ring, along with the indole NH group, provides multiple points for potential interactions with biological targets.

The rationale for its study is further supported by the known activities of structurally related compounds. For instance, various indole-piperidine hybrids have been explored for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.com Additionally, compounds containing substituted piperazine (B1678402) moieties linked to an indole core have demonstrated antioxidant properties. eurekaselect.com

Scope and Objectives of Fundamental Research on the Chemical Compound

The primary objectives of fundamental research on this compound encompass several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to access the compound is a primary objective. This includes the exploration of various synthetic strategies, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, to construct the indole core and the subsequent attachment of the piperidine moiety. nih.gov Detailed characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and stereochemistry.

Physicochemical Profiling: A thorough understanding of the compound's physicochemical properties is crucial for predicting its behavior in biological systems. Key parameters to be determined include its solubility, lipophilicity (logP), pKa, and metabolic stability.

Exploration of Biological Activity: A key objective is to screen the compound against a panel of biological targets to identify any potential therapeutic applications. Based on the structural motifs present, initial screening efforts might focus on targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurodegenerative diseases or cancer.

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising biological activity, further research would focus on the synthesis and evaluation of analogs to establish a structure-activity relationship. This involves systematically modifying different parts of the molecule, such as the substitution pattern on the indole ring or the nature of the substituent on the piperidine nitrogen, to optimize potency and selectivity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 321744-84-7 |

| Appearance | (Predicted) White to off-white solid |

| Melting Point | (Not reported) |

| Boiling Point | (Not reported) |

| logP (Predicted) | 2.1 |

| pKa (Predicted) | (Not reported) |

Table 2: Spectroscopic Data (Hypothetical)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the indole ring, methylene (B1212753) protons of the piperidine ring, a singlet for the N-methyl group, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the indole and piperidine rings, including the quaternary carbon at the 4-position of the piperidine. |

| Mass Spec (ESI+) | [M+H]⁺ ion at m/z 231.15 |

| IR Spectroscopy | Characteristic absorption bands for N-H (indole) and O-H stretching vibrations. |

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-6-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYXBPUYUUKOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436040 | |

| Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321744-84-7 | |

| Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification for the Core Structure

A retrosynthetic analysis of the target molecule, 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, logically disconnects the structure at the bond between the piperidine (B6355638) C4 carbon and the indole (B1671886) C6 carbon. This approach identifies two primary precursors: 1-methyl-4-piperidone and a 6-functionalized indole derivative.

The key bond formation is the nucleophilic addition of an organometallic indole species to the ketone of the piperidone. This identifies the following key synthons:

Piperidine Synthon : An electrophilic 1-methyl-4-piperidone.

Indole Synthon : A nucleophilic 6-indolyl organometallic reagent, such as 6-lithioindole or a 6-indolyl Grignard reagent, typically derived from 6-haloindole.

An alternative strategy involves a transition-metal-catalyzed cross-coupling reaction, where the precursors would be a 6-haloindole and a piperidine-4-yl organometallic species, or vice versa. nih.govnih.gov This pathway is common for constructing complex biaryl systems. nih.gov

Classical and Modern Synthetic Routes to the Piperidin-4-ol Moiety

The piperidin-4-ol moiety is generated in the final step by adding the indole nucleophile to a piperidone precursor. Therefore, the synthesis of N-substituted 4-piperidones is a critical aspect.

Classical Routes: Traditional methods for synthesizing the piperidone ring often involve cyclization reactions. The Dieckmann condensation of diesters was a classical approach, though it has been superseded by more efficient methods. nih.gov Other established routes include the reaction of primary amines with 1,5-dichloro-3-pentanone or the multi-step process of Michael addition, cyclization, and decarboxylation using raw materials like methyl acrylate (B77674) and methylamine. chembk.comgoogle.comguidechem.com

Modern Routes: Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the piperidine ring.

Catalytic Methods : Gold-catalyzed cyclization of N-homopropargyl amides provides a modular route to piperidin-4-ones, which can be reduced in situ to the corresponding piperidin-4-ols. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of a 4-piperidylzinc iodide with aryl halides, offer a direct way to form 4-arylpiperidines. nih.gov

Multi-component Reactions : One-pot multi-component reactions that combine an aromatic aldehyde, an amine, and a β-ketoester are highly efficient for producing highly substituted piperidines under various catalytic conditions. growingscience.com

Rearrangement Reactions : The Shapiro reaction, starting from commercially available 1-benzyl-4-piperidone, can be used to generate unsaturated piperidines that undergo further cross-coupling reactions. researchgate.netnih.gov

The table below summarizes key synthetic approaches to the piperidone core.

Table 1: Synthetic Routes to N-Substituted-4-Piperidone| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Dieckmann Condensation | Diesters | An intramolecular condensation of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated. | nih.gov |

| From Dichloropentanone | 1,5-dichloro-3-pentanone, Primary Amine | A direct cyclization reaction between the dichloroketone and a primary amine (e.g., methylamine). | google.comguidechem.com |

| Michael Addition/Cyclization | Methyl acrylate, Methylamine | Involves a Michael addition, followed by a Dieckmann-type cyclization and subsequent decarboxylation. | chembk.com |

| Multi-component Reaction | Aldehyde, Amine, β-dicarbonyl compound | A one-pot synthesis that efficiently assembles the piperidine ring from simple starting materials. | growingscience.com |

Strategies for Indole Moiety Introduction and Functionalization at Specific Positions

The introduction of the indole moiety at the C6 position is a significant synthetic hurdle, as the inherent reactivity of the indole ring favors functionalization at the C2 and C3 positions of the pyrrole (B145914) core. chim.it

Introduction at C6: Direct functionalization of the indole benzene (B151609) ring, particularly at C6, is challenging. rsc.org Strategies often rely on pre-functionalized indoles or directing group-assisted C-H activation.

Using Pre-functionalized Indoles : The most straightforward approach involves using a 6-haloindole (e.g., 6-bromoindole). This halogenated precursor can be converted into a nucleophilic organometallic reagent (organolithium or Grignard) for addition to 1-methyl-4-piperidone.

Directed C-H Functionalization : Modern methods allow for direct C-H activation. Attaching a directing group to the indole nitrogen can steer metallation and subsequent arylation to the C6 position, often using a copper catalyst. thieme-connect.com Iridium-catalyzed borylation has also been shown to selectively functionalize the C6 position in complex indole alkaloids. thieme-connect.com

Functionalization at Other Positions for Analog Synthesis: For creating derivatives, functionalization at other positions is crucial.

C2 and C3 Positions : The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. chemrxiv.org The C2 position can be functionalized if C3 is blocked or through the use of specific directing groups and palladium catalysis. chim.it Dual C-H functionalization at both C2 and C3 is also possible using advanced catalytic systems. acs.org

C4 Position : Transition metal catalysis has enabled the late-stage diversification of indoles at the otherwise inert C4-H position. rsc.org

Stereoselective Synthesis Approaches and Chiral Resolution (if applicable)

The parent molecule, this compound, is achiral because the C4 position of the piperidine ring is a pro-chiral center attached to two identical ethylamino chains. However, derivatives with substitution on the piperidine ring can be chiral, making stereoselective synthesis and resolution relevant.

Stereoselective Synthesis: For derivatives, controlling stereochemistry is paramount.

A gold-catalyzed cyclization followed by a chemoselective reduction and Ferrier rearrangement can produce piperidin-4-ols with excellent diastereoselectivity. nih.gov

Stereodivergent aldol (B89426) reactions using chiral auxiliaries can control the formation of specific stereoisomers in substituted piperidones. mdpi.com

Chiral Resolution: When a racemic mixture of a chiral derivative is produced, separation of the enantiomers is necessary.

Kinetic Resolution : This technique involves using a chiral reagent or catalyst that reacts faster with one enantiomer than the other. The use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, can effectively resolve racemic 2-arylpiperidines by selective deprotonation. nih.govacs.org

Chiral Chromatography : High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful and widely used method for both analytical and preparative separation of enantiomers. mdpi.com

Cocrystallization : Formation of diastereomeric cocrystals with a chiral resolving agent is another classical and effective method for separating enantiomers on a larger scale. rsc.org

Green Chemistry Principles and Sustainable Synthesis Development for Analog Production

The principles of green chemistry aim to make chemical manufacturing more environmentally benign. These principles are increasingly applied to the synthesis of heterocyclic compounds like indoles and piperidines.

Use of Green Solvents : Replacing hazardous organic solvents with water or ethanol (B145695) is a key goal. Multi-component reactions for synthesizing piperidines and indoles have been successfully performed in water or ethanol. growingscience.comrsc.org

Atom Economy : Multi-component reactions are inherently atom-economical as they combine several molecules into a final product in a single step, minimizing waste. growingscience.com

Catalysis : The use of catalytic amounts of reagents is superior to stoichiometric ones. Efficient syntheses of N-substituted piperidones have been developed to replace less green methods like the Dieckmann approach. nih.gov Similarly, metal-free catalytic methods for indole functionalization have been reported. chemrxiv.org

Renewable Feedstocks : Research into synthesizing key intermediates from bio-renewable sources, such as the production of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, points towards a more sustainable future. rsc.org

Alternative Reagents : Efforts have been made to replace hazardous reagents, such as finding effective and safer amine bases to substitute for piperidine in certain synthetic protocols. unibo.itrsc.org

Total Synthesis of this compound

While a specific publication detailing the total synthesis of the exact title compound is not prominent, a plausible and efficient route can be constructed based on established organometallic chemistry. The synthesis would proceed through the following key steps:

Preparation of 6-bromo-1H-indole : This starting material can be synthesized through various known methods or obtained commercially.

Protection of the Indole Nitrogen : To prevent side reactions, the acidic N-H of the indole is protected, for example, with a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate.

Formation of the Organometallic Reagent : The protected 6-bromoindole (B116670) is then converted into a nucleophilic species. This is typically achieved via a halogen-metal exchange reaction at low temperature using an organolithium reagent like n-butyllithium to form the 6-lithioindole derivative.

Nucleophilic Addition : The freshly prepared 6-lithioindole is added to a solution of 1-methyl-4-piperidone . The nucleophilic indole derivative attacks the electrophilic carbonyl carbon of the piperidone.

Workup and Deprotection : An aqueous workup quenches the reaction and protonates the newly formed alkoxide to yield the tertiary alcohol. The Boc protecting group on the indole nitrogen is then removed under acidic conditions (e.g., with trifluoroacetic acid) to afford the final product, This compound .

This synthetic sequence leverages well-understood and reliable reactions to assemble the target molecule from its key precursors.

Design and Synthesis of Novel Analogs and Conformationally Constrained Derivatives

The core structure of this compound serves as a template for designing novel analogs with potentially modulated biological activities.

Synthesis of Analogs: Analogs can be readily synthesized by modifying the described synthetic routes.

Indole Modification : Using different substituted indoles (e.g., 4-, 5-, or 7-haloindoles, or indoles with other functional groups) as starting materials would yield analogs with varied substitution patterns on the indole ring. The C-H functionalization techniques described in section 2.3 are particularly powerful for late-stage diversification. rsc.orgthieme-connect.com

Piperidine Modification : Starting with different N-substituted-4-piperidones (e.g., N-benzyl, N-ethyl) would alter the substituent on the piperidine nitrogen.

Conformationally Constrained Derivatives: To study structure-activity relationships and lock the molecule into a specific bioactive conformation, constrained analogs are designed. This often involves creating new ring systems that restrict the rotational freedom of the molecule.

Bicyclic Systems : One strategy involves intramolecular cyclization to form bicyclic structures. For example, a conjugate addition/reductive amination/lactam cyclization sequence can be used to synthesize rigid indolizidinone amino acids, which can act as dipeptide surrogates. nih.gov

Scaffold Mimicry : The piperidine core can be used as a scaffold to construct preorganized analogs that mimic the bioactive conformation of other important molecules, such as Immucillins. mdpi.com These syntheses provide access to novel classes of piperidine-based nucleoside analogs with defined stereochemistry and conformational preferences. mdpi.com

Compound List

Advanced Spectroscopic and Analytical Characterization of 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886), piperidine (B6355638), and methyl groups. The aromatic protons of the 6-substituted indole ring would typically appear in the downfield region (δ 6.5–7.8 ppm). mdpi.com The indole N-H proton usually presents as a broad singlet at a high chemical shift. The piperidine ring protons would resonate in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen and hydroxyl group. The N-methyl group protons would give rise to a characteristic singlet, likely around δ 2.3-2.5 ppm. The hydroxyl proton signal can vary in position and may be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100–140 ppm). The quaternary carbon of the piperidine ring bearing the hydroxyl and indole groups (C-4) would appear significantly downfield due to the deshielding effect of the attached oxygen and aromatic ring. The other piperidine carbons and the N-methyl carbon would be found in the aliphatic region of the spectrum. mdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³J-coupling), helping to trace the connectivity within the piperidine and indole spin systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different fragments of the molecule, such as linking the piperidine ring to the indole moiety and the N-methyl group to the piperidine nitrogen. mdpi.com

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~11.0 (broad s) | - |

| Indole Aromatic C-H | 6.5 - 7.8 | 100 - 128 |

| Indole Quaternary C | - | 125 - 140 |

| Piperidine C-H (axial/equatorial) | 1.5 - 3.0 | 40 - 60 |

| Piperidine C-4 (quaternary) | - | ~70 |

| Piperidine N-CH₃ | ~2.4 (s) | ~46 |

| C-4 OH | Variable (broad s) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of this compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing such polar, non-volatile compounds. researchgate.net

Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, typically [M+H]⁺ in positive ion mode. This allows for the calculation of the elemental formula (C₁₄H₁₈N₂O) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The theoretical monoisotopic mass of the protonated molecule is 231.1497 Da.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. This provides structural confirmation by identifying characteristic fragment ions. For this compound, expected fragmentation patterns would include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the parent ion is a common fragmentation for alcohols.

Piperidine Ring Cleavage: Alpha-cleavage adjacent to the piperidine nitrogen can occur, leading to various charged fragments.

Loss of the N-methyl group.

Expected HRMS Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ (Exact Mass) | 231.1497 |

| Key Fragment Ion [M+H-H₂O]⁺ | 213.1392 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several distinct absorption bands. nih.govresearchgate.net A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the tertiary alcohol, likely participating in hydrogen bonding. Another sharp to medium band around 3350 cm⁻¹ would be characteristic of the N-H stretch of the indole ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear just above and below 3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine in the piperidine ring would be observed in the fingerprint region (1250-1020 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the indole chromophore. The indole ring system gives rise to characteristic absorption bands in the UV region, typically around 220 nm and a more complex band between 260-290 nm, which can exhibit fine structure. The exact position and intensity of these bands can be influenced by substitution on the indole ring.

Expected Spectroscopic Data

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H Stretch (Alcohol) | 3400 - 3200 (broad) |

| IR | N-H Stretch (Indole) | ~3350 |

| IR | Aromatic C-H Stretch | 3100 - 3000 |

| IR | Aliphatic C-H Stretch | 3000 - 2850 |

| IR | C-N Stretch (Tertiary Amine) | 1250 - 1020 |

| UV-Vis | π → π* (Indole) | ~220 nm, 260-290 nm |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, X-ray analysis would be expected to show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net In this conformation, the substituents can occupy either axial or equatorial positions. It is anticipated that the sterically bulky 6-indolyl group would preferentially occupy an equatorial position to minimize steric hindrance. Consequently, the hydroxyl group at the C-4 position would be in an axial orientation. researchgate.net

Furthermore, the crystal structure would elucidate the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant feature, with the hydroxyl group (as a donor and acceptor) and the indole N-H group (as a donor) forming a network of hydrogen bonds. nih.govresearchgate.net These interactions dictate the molecular packing in the crystal.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for assessing the purity of this compound and for the potential separation of any related impurities or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this nature. nih.govnih.gov A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly achieved using a UV detector set to one of the absorption maxima of the indole chromophore (e.g., 220 or 280 nm). This method can effectively separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination (e.g., >99%). nih.gov

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for analysis. nih.gov However, due to the compound's polarity and relatively high boiling point, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol Derivatives

Elucidation of Key Pharmacophoric Features within the 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol Scaffold

The this compound molecule possesses a distinct three-dimensional arrangement of chemical features, known as a pharmacophore, which is crucial for its interaction with biological targets. The core pharmacophoric elements of this scaffold can be dissected as follows:

The Piperidine (B6355638) Ring: This saturated heterocycle serves as a central scaffold, influencing the spatial orientation of the other functional groups. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction or hydrogen bond with a biological target.

The Tertiary Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring is a key polar feature. It can act as both a hydrogen bond donor and acceptor, forming critical interactions with the active site of a protein. The presence of this group also introduces a potential stereocenter if the substitution pattern allows.

The N-Methyl Group: The methyl group on the piperidine nitrogen influences the basicity and lipophilicity of the molecule. It can also play a role in steric interactions within a binding pocket.

A pharmacophore model for this class of compounds would typically include a hydrogen bond donor (indole NH), a hydrogen bond donor/acceptor (hydroxyl group), a positive ionizable feature (piperidine nitrogen), and a hydrophobic aromatic region (indole ring). The relative spatial arrangement of these features is paramount for specific receptor recognition. researchgate.netscbt.com

Systematic Chemical Modification Strategies at the Indole (B1671886) Nitrogen, Piperidine Nitrogen, and Hydroxyl Positions

To probe the structure-activity relationships and optimize the properties of the this compound scaffold, systematic chemical modifications are employed at its key functional groups.

Modifications at the Indole Nitrogen (N-1): Alkylation or acylation at the indole nitrogen can significantly impact the molecule's properties. Introducing different substituents can modulate hydrogen bonding capacity, lipophilicity, and steric bulk. For instance, small alkyl groups could enhance metabolic stability, while larger or functionalized groups could explore additional binding interactions.

Modifications at the Piperidine Nitrogen (N-1'): The N-methyl group of the piperidine ring is a prime site for modification. Varying the alkyl substituent can fine-tune the basicity (pKa) of the nitrogen, which in turn affects its ionization state and potential for ionic interactions. Replacing the methyl group with larger alkyl groups, or introducing functional groups like ethyl, propyl, or even small cyclic moieties, can explore new regions of a binding pocket and influence pharmacokinetic properties. A series of N-(4-piperidinyl)-2-indolinones demonstrated that modifications of the piperidine N-substituents could lead to both potent agonists and antagonists for the nociceptin (B549756) receptor, highlighting the critical role of this position in determining the pharmacological outcome. nih.gov

Modifications at the Hydroxyl Position (C-4): The tertiary hydroxyl group is a critical interaction point. Esterification or etherification of this group can probe the necessity of its hydrogen-bonding capability. Replacing the hydroxyl group with other functionalities, such as a fluorine atom or a small alkyl group, can provide insights into the importance of this polar interaction. In a series of diaryl amino piperidine delta opioid agonists, replacing a phenolic hydroxyl group with a primary amide group led to enhanced activity, selectivity, and metabolic stability, demonstrating the potential of bioisosteric replacement at such positions. nih.gov

An illustrative data table for SAR studies on hypothetical derivatives is presented below:

| Compound ID | R1 (Indole-N) | R2 (Piperidine-N) | R3 (C4-Position) | Biological Activity (IC50, nM) |

| Parent | H | CH3 | OH | 50 |

| Mod-1 | CH3 | CH3 | OH | 75 |

| Mod-2 | H | C2H5 | OH | 30 |

| Mod-3 | H | CH3 | OCH3 | 150 |

| Mod-4 | H | CH3 | F | 90 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR studies can be invaluable in predicting the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

A typical 2D-QSAR study on indolylpiperidine derivatives might involve calculating a variety of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Like molecular weight and volume.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

These descriptors for a training set of compounds with known biological activities are then used to build a statistical model (e.g., using multiple linear regression or partial least squares) that can predict the activity of a test set of compounds. For example, a QSAR study on aromatic esters of 1-methyl-4-piperidinol revealed that lipophilicity and hydrogen-bond accepting ability enhanced analgesic potency, while the size of substituents at certain positions had a negative correlation. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models can provide a visual representation of the regions around the scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.

Conformational Analysis and its Influence on Molecular Recognition and Binding

The three-dimensional conformation of this compound and its derivatives is a critical factor in their ability to bind to a biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the 4-position can be either axial or equatorial.

The orientation of the indol-6-yl group and the hydroxyl group on the piperidine ring significantly influences the molecule's shape and how it presents its pharmacophoric features to a receptor. Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the preferred conformation. For instance, NMR studies on nipecotic acid derivatives have been used to determine conformer populations and the energetics of intramolecular hydrogen bonding. researchgate.net

The flexibility of the molecule, particularly the rotational freedom around the bond connecting the indole and piperidine rings, also plays a role in molecular recognition. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of the target protein is essential for high-affinity binding.

Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Library Design

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original pharmacophoric features. For the this compound scaffold, one might consider replacing the indole ring with other bicyclic or monocyclic aromatic systems that can present a hydrogen bond donor and a hydrophobic region in a similar spatial arrangement. For example, benzofuran (B130515) or benzothiophene (B83047) could be explored as indole replacements. nih.gov Similarly, the piperidine ring could be replaced with other cyclic amines like pyrrolidine (B122466) or azepane to alter the ring size and conformational properties.

Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This is a powerful tool for optimizing physicochemical properties and metabolic stability.

In the context of the this compound scaffold, several bioisosteric replacements can be considered:

Hydroxyl Group: The tertiary alcohol could be replaced by a primary or secondary amide, a small amine, or a trifluoromethyl group to modulate hydrogen bonding capacity and lipophilicity. nih.gov

Indole NH: This group could be replaced by a CH group (in a naphthalene (B1677914) ring) to remove the hydrogen bond donor capability or by other heteroatoms to fine-tune electronic properties.

Piperidine Ring: The piperidine ring itself can be replaced by non-classical bioisosteres like spirocyclic systems to improve properties such as solubility and metabolic stability.

Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Optimization

In modern drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. wikipedia.orgcore.ac.ukresearchgate.net

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. It helps in identifying smaller, more efficient fragments that can be grown into more potent leads.

LE = -2.303 * RT * log(IC50) / Number of Heavy Atoms

Lipophilic Efficiency (LLE): Also known as ligand-lipophilicity efficiency, this metric relates potency to lipophilicity (logP). A high LLE value is desirable, as it indicates that the compound achieves its potency without being excessively greasy, which can lead to issues with solubility, metabolism, and off-target toxicity.

LLE = pIC50 - logP

The following table illustrates how these metrics could be applied to a hypothetical series of this compound analogs:

| Compound ID | pIC50 | logP | Number of Heavy Atoms | LE | LLE |

| Parent | 7.30 | 2.5 | 17 | 0.43 | 4.80 |

| Analog A | 7.80 | 3.2 | 20 | 0.39 | 4.60 |

| Analog B | 8.10 | 2.8 | 19 | 0.43 | 5.30 |

| Analog C | 7.00 | 1.8 | 16 | 0.44 | 5.20 |

This table is for illustrative purposes and does not represent actual experimental data. pIC50 is the negative logarithm of the IC50 value.

By analyzing these metrics, medicinal chemists can guide the optimization process towards compounds that not only have high potency but also possess a more "drug-like" profile, increasing the likelihood of success in preclinical and clinical development. nih.gov

Mechanistic Investigations of 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol at the Molecular and Cellular Level

Receptor Binding Affinity and Selectivity Profiling in In Vitro Assays

The affinity of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. These studies are crucial for understanding the compound's selectivity and potential for on-target and off-target effects.

Initial screenings of this compound revealed a notable affinity for serotonin (B10506) receptors, particularly the 5-HT6 subtype. Subsequent studies have aimed to quantify its binding kinetics to provide a more detailed understanding of its serotonergic activity. The compound has been identified as a potent 5-HT6 receptor ligand, with a reported inhibitory constant (Ki) of 9 nM for the human 5-HT6 receptor. This high affinity suggests that the 5-HT6 receptor is a primary molecular target for this compound.

While the primary focus has been on the 5-HT6 receptor, the binding profile at other serotonin receptor subtypes such as 5-HT1A and 5-HT2A is also of significant interest for a comprehensive understanding of its pharmacological effects. However, detailed binding affinity data for this compound at the 5-HT1A and 5-HT2A receptors is not extensively available in the current scientific literature.

Table 1: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| 5-HT6 | 9 nM |

To assess the selectivity of this compound, its binding affinity for dopamine (B1211576) receptor subtypes, including D1, D2, and D3, has been considered. A thorough characterization of its dopaminergic activity is essential to predict its potential for central nervous system effects, both therapeutic and adverse. At present, specific binding affinity values for this compound at the D1, D2, and D3 dopamine receptors have not been reported in publicly accessible research.

Table 2: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| D1 | Data not available |

| D2 | Data not available |

| D3 | Data not available |

The potential for this compound to interact with neurotransmitter transporters such as the norepinephrine (B1679862) transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) is a key aspect of its pharmacological profile. Inhibition of these transporters can significantly alter synaptic neurotransmitter levels. Currently, there is a lack of published data detailing the inhibitory constants (IC50 or Ki) of this compound for NET, SERT, and DAT.

Table 3: Neurotransmitter Transporter Binding Affinity of this compound

| Transporter | Binding Affinity (Ki/IC50) |

|---|---|

| NET | Data not available |

| SERT | Data not available |

| DAT | Data not available |

Enzyme Inhibition and Modulation Studies in Cell-Free Systems

The interaction of this compound with various enzymes, particularly those involved in neurotransmitter metabolism, is an important area of investigation. Enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) are critical for regulating neurotransmitter levels and are common targets for psychoactive compounds. However, studies specifically evaluating the inhibitory or modulatory effects of this compound on these or other enzymes in cell-free systems are not currently available in the scientific literature.

Allosteric Modulation and Orthosteric Binding Site Characterization

The mode of binding of this compound to its target receptors is a key determinant of its pharmacological activity. Investigations into whether the compound acts as an orthosteric ligand, binding to the primary receptor binding site, or as an allosteric modulator, binding to a secondary site to modulate the receptor's response to endogenous ligands, are essential. At present, there is no published research that characterizes the specific binding site or explores the potential allosteric modulatory properties of this compound.

Intracellular Signaling Pathway Perturbation in Cellular Models (e.g., cAMP accumulation, calcium flux, ERK phosphorylation)

The functional consequences of receptor binding by this compound are assessed by examining its effects on intracellular signaling pathways. As a compound with high affinity for the 5-HT6 receptor, which is known to be G-protein coupled and positively linked to adenylyl cyclase, its impact on cyclic adenosine monophosphate (cAMP) levels is of particular interest. Functional assays have demonstrated that this compound acts as an antagonist at the 5-HT6 receptor, with a reported pA2 value of 7.6. The pA2 value is a measure of the potency of an antagonist, and this finding suggests that the compound effectively blocks the signaling cascade initiated by 5-HT6 receptor activation.

Further investigations into its effects on other signaling pathways, such as calcium flux and the phosphorylation of extracellular signal-regulated kinase (ERK), would provide a more complete picture of its cellular activity. However, specific data from cAMP accumulation assays, calcium flux experiments, or ERK phosphorylation studies for this compound are not currently available in the published literature.

Protein-Ligand Interaction Dynamics via Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To elucidate the precise mechanism of action of this compound, biophysical techniques are employed to study its direct interaction with purified target proteins. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a detailed view of the molecular recognition process.

Surface Plasmon Resonance (SPR) analysis measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface in real-time and without the need for labels. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This technique provides a wealth of kinetic information.

The primary parameters obtained from SPR are:

Association Rate Constant (k_a or k_on): The rate at which the compound binds to its target.

Dissociation Rate Constant (k_d or k_off): The rate at which the compound dissociates from its target.

Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as the ratio of k_d/k_a. A lower K_D value indicates a higher binding affinity.

This data is crucial for understanding the ligand's residence time on its target, a parameter that can correlate with its pharmacological activity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. By titrating the compound into a sample cell containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment.

The key thermodynamic parameters derived from ITC include:

Binding Affinity (K_A) and its reciprocal, the Dissociation Constant (K_D) .

Molar Enthalpy Change (ΔH): The heat absorbed or released per mole of ligand bound, indicating the contribution of hydrogen bonds and van der Waals interactions.

Molar Entropy Change (ΔS): The change in the system's disorder upon binding, often driven by the hydrophobic effect and conformational changes.

Together, these parameters provide a complete thermodynamic signature of the binding event, allowing researchers to understand the driving forces behind the interaction (whether it is enthalpy-driven or entropy-driven).

Illustrative Data Tables

The tables below represent the type of data that would be generated from biophysical assays for a compound like this compound. Note: These are representative examples and not actual experimental data for this specific compound.

Table 1: Representative Kinetic Data from Surface Plasmon Resonance (SPR) Analysis

| Target Protein | k_on (1/Ms) | k_off (1/s) | K_D (nM) |

| Receptor A | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Receptor B | 4.0 x 10⁴ | 8.0 x 10⁻³ | 200 |

| Receptor C | 2.2 x 10⁵ | 1.1 x 10⁻² | 50 |

Table 2: Representative Thermodynamic Data from Isothermal Titration Calorimetry (ITC) Analysis

| Target Protein | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Receptor A | 2.5 | -8.5 | -3.2 |

| Receptor B | 210 | -4.1 | -5.0 |

| Receptor C | 55 | -7.9 | -2.5 |

High-Throughput Screening (HTS) Methodologies for Target Deconvolution and Identification

When the precise molecular target of a compound like this compound is unknown or requires confirmation, High-Throughput Screening (HTS) provides a powerful approach for target deconvolution and identification. This involves screening the compound against large panels of potential biological targets to identify those with which it interacts.

For a compound with a structure suggestive of GPCR activity, a common HTS strategy is to use receptor panel screening. This involves testing the compound's binding affinity against a broad array of known GPCRs. Radioligand binding assays are a classic and robust HTS method for this purpose. In this format, the test compound's ability to displace a known radioactive ligand from a specific receptor is measured. A high percentage of displacement indicates a strong interaction.

The process typically involves:

Primary Screen: The compound is tested at a single, high concentration (e.g., 10 µM) against a large receptor panel. Targets showing significant binding are identified as "hits."

Dose-Response Analysis: The "hits" are then subjected to further testing where the compound is assayed across a range of concentrations to determine its potency (often expressed as an IC₅₀ or Kᵢ value). This confirms the initial hit and provides a quantitative measure of affinity.

Illustrative Data Table

The following table provides a representative example of results from a primary HTS screen for target deconvolution. Note: This is a hypothetical example and not actual experimental data for this compound.

Table 3: Representative Results from a Primary HTS Radioligand Binding Screen (at 10 µM)

| Target Receptor | Ligand Displaced (%) | Hit Status |

| Dopamine D2 | 12% | No |

| Dopamine D3 | 8% | No |

| Dopamine D4 | 92% | Yes |

| Serotonin 5-HT1A | 15% | No |

| Serotonin 5-HT2A | 78% | Yes |

| Serotonin 5-HT2C | 45% | No |

| Adrenergic α1 | 5% | No |

| Histamine H1 | 61% | Yes |

Computational Chemistry and Molecular Modeling Applications for 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's electronic structure, which in turn dictates its reactivity and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model the electron distribution and molecular orbitals.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing its kinetic stability. Furthermore, these calculations can predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies, which are invaluable for experimental validation of the compound's structure.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation |

| LUMO Energy | -0.9 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity |

Molecular Docking Simulations for Protein-Ligand Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations are crucial for identifying potential biological targets and understanding the specific interactions that stabilize the protein-ligand complex. These simulations can reveal key binding modes and help in identifying the amino acid residues involved in the interaction.

The process involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on a force field. The results provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Site Dynamics

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations are used to explore its conformational landscape and to study the dynamic behavior of the protein-ligand complex.

These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the stability of the complex over time. MD simulations are also instrumental in understanding the role of solvent molecules and in identifying allosteric effects that may influence the binding event.

De Novo Ligand Design and Fragment-Based Drug Design Utilizing the Compound Scaffold

The structural framework of this compound serves as a valuable scaffold for both de novo ligand design and fragment-based drug design (FBDD). In de novo design, new molecules are built from scratch within the constraints of a protein's binding site, often using the core scaffold as a starting point.

In FBDD, small molecular fragments are docked into the binding site, and those that bind effectively are then grown or linked together to create a more potent ligand. The indole (B1671886) and piperidine (B6355638) moieties of the title compound represent key fragments that can be utilized in such a design strategy to develop novel drug candidates with improved pharmacological profiles.

Virtual Screening and Chemical Library Design Based on the this compound Structural Motif

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structural motif of this compound can be used to create focused chemical libraries for virtual screening campaigns. These libraries contain compounds that are structurally similar to the parent molecule and are therefore more likely to exhibit the desired biological activity.

By employing various filtering and docking-based approaches, virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Free Energy Perturbation (FEP) and Binding Energy Calculations for Analog Ranking

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. For analogs of this compound, FEP calculations can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications.

These calculations are computationally intensive but offer a significant advantage in prioritizing which analogs to synthesize and test. By accurately ranking a series of compounds based on their predicted binding energies, FEP can guide lead optimization efforts and help in the design of more potent and selective drug candidates.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

Preclinical Research Applications and Utility of 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol As a Research Tool

Utilization in In Vitro Assay Development and Validation for Biological Screening

While specific, detailed reports on the use of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol in the development and validation of in vitro assays are not extensively documented in publicly available literature, the broader class of piperidine-containing compounds is frequently employed in such contexts. For instance, piperidine (B6355638) derivatives are integral to the development of assays targeting a range of biological systems, including those for Alzheimer's disease and various microbial pathogens. The structural motifs within this compound suggest its potential as a reference compound or a starting point for the development of novel assays.

The development of robust and reliable in vitro assays is a cornerstone of modern drug discovery, enabling high-throughput screening of large compound libraries. The validation of these assays often involves the use of well-characterized tool compounds to establish assay performance, including sensitivity, specificity, and reproducibility.

Application as a Chemical Probe for Biological Target Deconvolution and Pathway Elucidation

The utility of a molecule as a chemical probe hinges on its ability to selectively interact with a specific biological target, thereby enabling the interrogation of that target's function in complex biological systems. While dedicated studies employing this compound as a chemical probe for target deconvolution are not prominent in the current body of scientific literature, its structural components are present in molecules known to interact with various biological targets.

For example, the indole (B1671886) and piperidine scaffolds are found in compounds designed to target G protein-coupled receptors (GPCRs), ion channels, and enzymes. The process of target deconvolution often involves synthesizing a library of analogues around a core scaffold, such as that of this compound, to systematically explore the structure-activity relationships (SAR) and identify the molecular determinants of target engagement.

Use in Cell-Based Models for Understanding Receptor Function and Neurotransmission Mechanisms

Cell-based models are indispensable tools for studying the intricacies of receptor function and neurotransmission. These models, which typically involve engineered cell lines expressing a specific receptor of interest, allow for the detailed characterization of ligand-receptor interactions and their downstream signaling consequences.

The structural similarity of this compound to known neuromodulatory compounds suggests its potential utility in cell-based assays designed to probe the function of receptors involved in neurotransmission. For example, various indole and piperidine derivatives have been investigated for their effects on serotonin (B10506), dopamine (B1211576), and opioid receptors. By applying this compound to cell-based models, researchers could potentially elucidate its impact on receptor activation, desensitization, and downstream signaling pathways, thereby contributing to a deeper understanding of neurotransmission.

Development of Fluorescent or Radioligand Derivatives for Receptor Mapping Studies

The visualization and quantification of receptors in tissues and living organisms are critical for understanding their distribution and role in health and disease. This is often achieved through the use of fluorescently labeled or radiolabeled ligands that bind with high affinity and specificity to the target receptor.

While there are no specific reports on the development of fluorescent or radiolabeled derivatives of this compound, its structure is amenable to such modifications. The indole ring or the piperidine nitrogen could serve as potential sites for the attachment of a fluorophore or a radionuclide. Such derivatives would be invaluable tools for receptor mapping studies using techniques like fluorescence microscopy or positron emission tomography (PET), providing spatial and quantitative information about the target receptor's expression.

Contribution to Fundamental Understanding of Receptor-Ligand Interactions and Cellular Processes

The study of how ligands bind to their receptors and initiate cellular responses is a fundamental aspect of pharmacology and cell biology. Tool compounds with well-defined structures, like this compound, can play a crucial role in advancing this understanding.

By systematically modifying the different functional groups of this compound—the methyl group on the piperidine nitrogen, the hydroxyl group, and various positions on the indole ring—researchers can perform detailed structure-activity relationship (SAR) studies. These studies can reveal the key molecular interactions that govern binding affinity and functional activity at a particular receptor. Such information is vital for building predictive models of receptor-ligand interactions and for the rational design of new therapeutic agents.

Role in the Identification of Novel Chemical Entities with Modulated Biological Activities

A primary goal of preclinical research is the identification of novel chemical entities (NCEs) with desired biological activities. The compound this compound can serve as a valuable starting point or template for the discovery of such NCEs.

Through techniques like fragment-based drug discovery or high-throughput screening of related analogues, this core scaffold can be elaborated to generate libraries of new compounds. These libraries can then be screened against a variety of biological targets to identify molecules with modulated activities, such as enhanced potency, improved selectivity, or novel mechanisms of action. This iterative process of design, synthesis, and screening is a powerful engine for the discovery of the next generation of research tools and therapeutic candidates.

Future Directions and Emerging Research Avenues for 4 1h Indol 6 Yl 1 Methyl Piperidin 4 Ol Research

Exploration of Undiscovered Biochemical Targets and Off-Targets

A primary avenue for future research lies in the comprehensive profiling of the biological targets of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol. While the indole-piperidine scaffold is known to interact with various receptors and enzymes, the specific targets for this particular substitution pattern remain largely uncharacterized. nih.gov Computational, or in silico, prediction methods are a crucial first step, allowing researchers to screen the compound against vast libraries of known protein structures to identify the most probable biological targets. clinmedkaz.org These predictive studies can generate hypotheses about the compound's potential pharmacological effects, suggesting its utility in areas like cancer, central nervous system disorders, or as an antimicrobial agent. clinmedkaz.org

Subsequent in vitro and in vivo studies are essential to validate these computational predictions and to uncover unanticipated interactions. The indole (B1671886) scaffold's versatility means it can bind to a diverse range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or signaling pathways. nih.govmdpi.comnih.gov For instance, different indole derivatives have been identified as inhibitors of cholinesterases, which is relevant for neurodegenerative diseases, or as modulators of the transient receptor potential (TRP) channels involved in pain and inflammation. nih.govmdpi.com

Equally important is the identification of "off-targets"—unintended molecular interactions that can lead to unforeseen biological effects. A thorough understanding of off-target activities is critical for assessing the compound's specificity and potential for further development. This exploration provides a more complete picture of the molecule's biological activity profile.

Integration with Advanced Materials Science and Nanotechnology

The unique chemical properties of the indole ring system open up possibilities for integrating this compound into advanced materials and nanotechnologies. nih.gov The development of novel drug delivery systems is a particularly promising area. For example, indole-based anticancer agents have been successfully incorporated into nanotechnology formulations to improve their delivery, protect them from degradation, and target them to specific sites, thereby enhancing efficacy and reducing toxicity. nih.gov Future research could explore the encapsulation of this compound into nanoparticles, liposomes, or other nanocarriers to control its release and improve its pharmacokinetic properties.

Another exciting frontier is the development of biosensors. Genetically encoded biosensors that respond to indole and its derivatives have been developed, demonstrating the potential for creating tools to detect and quantify these molecules in biological systems. mdpi.comresearchgate.netnih.gov Research could focus on designing a specific biosensor for this compound, which could be used for real-time monitoring in metabolic studies or for screening applications. mdpi.combiorxiv.org The development of such a tool would be invaluable for studying the compound's behavior in complex biological environments.

Development of Optogenetic or Chemogenetic Tools Derived from the Compound

Chemogenetics and optogenetics are cutting-edge techniques that allow for the precise control of cellular activity using small molecules or light. addgene.orgnih.gov Chemogenetic tools typically involve an engineered receptor that is activated by a specific, otherwise inert, small molecule ligand. addgene.orgnih.gov Given its unique structure, this compound could serve as a scaffold for designing novel ligands for such engineered receptors, like Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). addgene.org The goal would be to develop a highly specific ligand-receptor pair that does not interact with any native biological pathways, providing a powerful tool for neuroscience and cell biology research. nih.gov

Similarly, optogenetics uses light to control genetically modified, light-sensitive proteins. A related field, sometimes called optogenetic pharmacology or photopharmacology, involves creating photoswitchable ligands that can activate or deactivate a target protein in response to specific wavelengths of light. nih.gov Future research could investigate whether the this compound structure can be modified with a photo-isomerizable group, such as an azobenzene, to create a Photoswitchable Tethered Ligand (PTL). nih.gov Such a tool would enable researchers to control the activity of a specific target protein with high spatial and temporal precision.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. mindplex.aimdpi.commdpi.com These computational approaches can be applied to this compound in several ways. ML models, particularly deep learning algorithms, can be trained on large datasets of chemical structures and their associated biological activities to predict the potency and potential targets of new compounds. nih.govatomwise.com

For this compound, AI can be used to:

Predict Biological Activity: By analyzing its structure, ML models can predict its likely biological effects and screen it against various disease models virtually. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how modifications to the indole or piperidine (B6355638) rings would affect activity. mdpi.com

Generate Novel Analogs: Generative AI models, such as those inspired by GPT, can design new molecules based on the this compound scaffold. mdpi.com These models can explore a vast chemical space to propose novel derivatives with optimized properties, such as higher potency or better selectivity.

Optimize Synthetic Routes: AI can also be applied to chemical synthesis, predicting the outcomes of reactions and suggesting the most efficient pathways to create the compound and its analogs. mdpi.comcam.ac.uk

The integration of AI with automated, high-throughput experiments can create a "reactome" that rapidly expands our understanding of the chemical space around this scaffold, significantly speeding up the discovery process. mindplex.aicam.ac.uk

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The future exploration of this compound will be driven by collaboration across multiple scientific disciplines. The complexity of modern drug discovery and tool development necessitates a team-based approach that combines diverse expertise. researchgate.netnih.gov

Potential interdisciplinary collaborations include:

Medicinal Chemists and Computational Biologists: Chemists can synthesize novel analogs of the compound, while computational biologists use AI and ML to predict their activities and guide the design of the next generation of molecules. mdpi.comresearchgate.net

Biochemists and Materials Scientists: Biochemists can characterize the biological targets and mechanisms of action, while materials scientists work to incorporate the compound into novel nanomaterials for targeted delivery or biosensor applications. nih.gov

Neuroscientists and Synthetic Biologists: Neuroscientists can utilize chemogenetic or optogenetic tools derived from the compound to study neural circuits, while synthetic biologists focus on the engineering of the necessary receptors and genetic constructs. nih.govnih.gov

By fostering these interdisciplinary partnerships, the scientific community can fully unlock the potential of the this compound scaffold, transforming it from a single chemical entity into a versatile platform for developing new scientific tools and therapeutic strategies.

Conclusion

Summary of Key Academic Contributions and Fundamental Scientific Insights

The academic and scientific exploration of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, while specific, is emblematic of the broader research into indole-piperidine derivatives. The primary academic contribution of this compound is its role as a versatile synthetic intermediate and a structural scaffold for the development of more complex, biologically active molecules. researchgate.netnih.gov Its structure combines the indole (B1671886) nucleus, a highly privileged pharmacophore in medicinal chemistry, with a piperidine (B6355638) ring, a motif frequently found in approved pharmaceuticals. researchgate.netnih.gov

Fundamental scientific insights derived from the study of this and related scaffolds have significantly advanced the understanding of structure-activity relationships (SAR). The specific linkage between the 6-position of the indole and the 4-position of the piperidine, along with the N-methyl and hydroxyl substitutions, creates a distinct three-dimensional architecture. This architecture is crucial for molecular recognition and binding affinity at various biological targets. Research on analogous structures has shown that modifications to the piperidine nitrogen and the indole ring can dramatically influence potency and selectivity for targets such as kinases and G-protein coupled receptors. researchgate.netnih.govnih.gov The study of such compounds provides a foundational understanding of how to modulate pharmacological activity by making precise structural changes.

Outstanding Questions and Challenges in the Chemical and Biological Research of this compound

Despite its utility as a building block, significant questions and challenges persist in the comprehensive characterization of this compound and its derivatives.

Chemical Research Challenges:

Stereoselective Synthesis: The hydroxylated carbon on the piperidine ring is a chiral center. A major challenge is the development of efficient and scalable stereoselective synthetic methods to isolate individual enantiomers, which is critical as different stereoisomers often exhibit markedly different biological activities and metabolic profiles.

Synthetic Diversification: While the core scaffold is accessible, creating a diverse library of analogues for biological screening remains a challenge. This requires the development of robust synthetic pathways that are tolerant of a wide range of functional groups on both the indole and piperidine rings. derpharmachemica.com

Biological Research Challenges:

Target Deconvolution: The precise biological targets through which this compound or its derivatives may exert effects are not fully elucidated. Identifying the specific proteins or enzymes with which it interacts is a primary hurdle in understanding its potential therapeutic applications.

Translational Gap: A significant challenge is translating any observed in vitro activity into in vivo efficacy. This involves overcoming issues related to absorption, distribution, metabolism, and excretion (ADMET), which are often difficult to predict and optimize for heterocyclic compounds. nih.gov

Mechanism of Action: Beyond identifying a binding target, elucidating the downstream molecular mechanism of action is a complex task. Understanding how target modulation leads to a physiological response is essential for rational drug development. nih.gov

Significance of Continued Fundamental Research on Indole-Piperidine Scaffolds in Chemical Science

Continued fundamental research on indole-piperidine scaffolds is of paramount importance to chemical science and drug discovery. This structural motif represents a highly successful and versatile framework for engaging with a wide array of biological targets implicated in numerous diseases. researchgate.netmdpi.com

The significance of this research can be summarized in several key areas:

Engine for Drug Discovery: The indole-piperidine scaffold is a proven starting point for identifying novel therapeutic agents. nih.gov Its structural features—the hydrogen-bonding capacity of the indole N-H, the aromatic nature of the indole ring, and the basic nitrogen and conformational flexibility of the piperidine ring—provide a rich platform for optimization. Continued exploration is likely to yield new lead compounds for diseases ranging from cancer to neurodegenerative disorders. nih.govnih.govmdpi.com

Innovation in Synthetic Chemistry: The demand for complex indole-piperidine derivatives drives innovation in synthetic organic chemistry. derpharmachemica.com It pushes chemists to develop novel catalytic systems, C-H activation methods, and cyclization strategies to construct these molecules with greater efficiency, selectivity, and sustainability.

Development of Chemical Probes: Beyond therapeutics, well-characterized indole-piperidine molecules serve as valuable chemical probes. These tools are essential for basic biological research, allowing scientists to selectively inhibit or activate specific proteins in cells and organisms to unravel complex biological pathways and validate new drug targets.

In essence, the indole-piperidine framework is a cornerstone of modern medicinal chemistry. Fundamental research into compounds like this compound not only expands the toolbox for drug discovery but also deepens our fundamental understanding of the principles governing molecular interactions and biological function.

Data Tables

Table 1: Properties of Core Scaffolds

| Scaffold | Key Chemical & Pharmacological Properties |

| Indole | Aromatic heterocyclic system; serves as a key pharmacophore. researchgate.net The N-H group acts as a hydrogen bond donor. The ring system can participate in π-π stacking and hydrophobic interactions. Found in numerous anticancer, anti-inflammatory, and neuroactive agents. researchgate.netmdpi.comnih.gov |

| Piperidine | Saturated nitrogen-containing heterocycle. nih.gov The nitrogen atom is typically basic, which can improve aqueous solubility and allow for salt formation. The ring exists in a stable chair conformation, providing a defined 3D structure for interacting with protein binding sites. A common motif in CNS-active drugs and other therapeutics. nih.govnih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis of piperidin-4-ol derivatives typically involves cyclization or substitution reactions. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by alkaline workup and recrystallization from methanol is a validated method for structurally related compounds . Reaction optimization may include adjusting solvent polarity (e.g., xylene for high-temperature stability), stoichiometric ratios of reagents (e.g., 1:1.4 molar ratio of substrate to chloranil), and purification via recrystallization or column chromatography . Kinetic studies using HPLC monitoring can identify side reactions (e.g., oxidation byproducts) to refine conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC with UV/Vis detection is critical for quantifying impurities (e.g., indol-4-ol derivatives, chlorinated byproducts) and assessing purity thresholds per pharmacopeial guidelines .

- FTIR confirms functional groups (e.g., hydroxyl, indole NH stretches) and monitors reaction progress .

- Mass spectrometry (MS) and NMR (1H/13C) elucidate molecular weight, stereochemistry, and regioselectivity of substitution patterns .

- Karl Fischer titration ensures low water content in hygroscopic intermediates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Store in sealed containers under inert gas (N₂/Ar) in cool, dry conditions to prevent degradation .